molecular formula C16H29ClN2O B4940502 N-[2-(dimethylamino)ethyl]tricyclo[4.3.1.13,8]undecane-3-carboxamide;hydrochloride

N-[2-(dimethylamino)ethyl]tricyclo[4.3.1.13,8]undecane-3-carboxamide;hydrochloride

Cat. No.: B4940502
M. Wt: 300.9 g/mol
InChI Key: DDQXVEIMVIVBER-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]tricyclo[4.3.1.13,8]undecane-3-carboxamide;hydrochloride is a complex organic compound with a unique tricyclic structure. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. The compound’s molecular formula is C16H28N2O, and it has a monoisotopic mass of 264.220154 Da .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]tricyclo[43113,8]undecane-3-carboxamide;hydrochloride typically involves multiple steps, starting with the formation of the tricyclic coreThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process involves continuous flow reactors and automated systems to maintain consistent quality and reduce production time.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)ethyl]tricyclo[4.3.1.13,8]undecane-3-carboxamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above are carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to achieve the desired products. For instance, oxidation reactions may require acidic or basic conditions, while reduction reactions are often performed under inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[2-(dimethylamino)ethyl]tricyclo[4.3.1.13,8]undecane-3-carboxamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is employed in biochemical assays and as a probe for studying cellular processes.

    Medicine: It has potential therapeutic applications, including as an analgesic or anesthetic agent.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]tricyclo[4.3.1.13,8]undecane-3-carboxamide;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s tricyclic structure allows it to fit into binding sites, modulating the activity of these targets. This can lead to various physiological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-(dimethylamino)ethyl tricyclo[4.3.1.13,8]undecane-3-carboxylate hydrochloride
  • N-({[2-(dimethylamino)ethyl]amino}carbonothioyl)tricyclo[4.3.1.13,8]undecane-3-carboxamide hydrochloride

Uniqueness

Compared to similar compounds, N-[2-(dimethylamino)ethyl]tricyclo[4.3.1.13,8]undecane-3-carboxamide;hydrochloride stands out due to its specific functional groups and tricyclic structure. These features confer unique chemical properties and biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]tricyclo[4.3.1.13,8]undecane-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O.ClH/c1-18(2)6-5-17-15(19)16-4-3-12-7-13(10-16)9-14(8-12)11-16;/h12-14H,3-11H2,1-2H3,(H,17,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDQXVEIMVIVBER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C12CCC3CC(C1)CC(C3)C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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